molecular formula C6H2ClF3INO B1421562 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine CAS No. 1221171-95-4

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine

Cat. No. B1421562
CAS RN: 1221171-95-4
M. Wt: 323.44 g/mol
InChI Key: AFPPAOOKEWWCBK-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .


Molecular Structure Analysis

The molecular formula of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine is C6H2ClF3INO . The structure includes a pyridine ring with chlorine, iodine, and trifluoromethoxy functional groups attached to it.


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and have been used in the synthesis of various agrochemicals and pharmaceuticals . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine are influenced by its molecular structure. The presence of fluorine, chlorine, and iodine atoms contributes to its unique properties .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Herbicides and Agrochemicals

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine serves as a key intermediate in the synthesis of highly efficient herbicides, such as trifloxysulfuron. The compound is synthesized through processes involving Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, demonstrating its vital role in creating compounds that contribute to agricultural productivity (Zuo Hang-dong, 2010).

Development of Life-Sciences-Oriented Research Blocks

The compound is foundational in the development of (trifluoromethoxy)pyridines, which have become accessible through efficient synthesis methods. Its regioselective functionalization has led to the creation of new and important building blocks for life-sciences-oriented research, highlighting its broad applicability in pharmaceuticals and materials science (Baptiste Manteau et al., 2010).

Antimicrobial Activities and DNA Interaction

Research has also delved into the antimicrobial activities of related compounds, like 2-Chloro-6-(trifluoromethyl)pyridine, and their interaction with DNA. This showcases the potential biomedical applications of compounds synthesized from 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine, including its role in developing new antimicrobial agents and understanding their mechanisms at the molecular level (M. Evecen et al., 2017).

Advanced Materials and Chemical Synthesis

Functionalization for Advanced Material Synthesis

The ability to undergo further metalations and functionalizations makes 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine a valuable compound for synthesizing advanced materials. These properties are crucial for the development of novel materials with specific functionalities, applicable in electronics, photonics, and as catalysts in chemical reactions (F. Cottet et al., 2004).

Building Blocks for N-Heterocycles

It serves as a versatile building block for the synthesis of trifluoromethylated N-heterocycles, demonstrating its importance in the synthesis of complex organic molecules. These heterocycles are crucial in pharmaceuticals, agrochemicals, and organic electronics, underscoring the compound's versatility and utility in diverse scientific research applications (Manjunath Channapur et al., 2019).

Future Directions

The future directions for TFMP derivatives, including 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine, are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

6-chloro-3-iodo-2-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3INO/c7-4-2-1-3(11)5(12-4)13-6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPPAOOKEWWCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258533
Record name 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine

CAS RN

1221171-95-4
Record name 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221171-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-iodo-2-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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